molecular formula C7H10N2O4S2 B7787717 2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid

Cat. No.: B7787717
M. Wt: 250.3 g/mol
InChI Key: RNWBFGRQWDILEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid” is known for its role as an inhibitor of protein kinase D. This compound has been studied for its ability to maintain the undifferentiated state of embryonic stem cells by inhibiting protein kinase D in combination with mitogen-activated protein kinase kinase inhibitors .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting protein kinase D, which in turn activates the PI3K/AKT signaling pathway. This pathway is crucial for maintaining the undifferentiated state of embryonic stem cells. The inhibition of protein kinase D leads to increased phosphorylation of AKT, promoting self-renewal and pluripotency .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S2/c1-5-4-6(10)9-7(8-5)14-2-3-15(11,12)13/h4H,2-3H2,1H3,(H,8,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWBFGRQWDILEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)SCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)SCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.